molecular formula C9H15O3P B087223 Triallyl phosphite CAS No. 102-84-1

Triallyl phosphite

Cat. No. B087223
CAS RN: 102-84-1
M. Wt: 202.19 g/mol
InChI Key: KJWHEZXBZQXVSA-UHFFFAOYSA-N
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Patent
US03939229

Procedure details

To 10 ml. of an aqueous solution containing 0.5 g. of sodium carbonate and 0.25 g. of sodium bicarbonate there is added a solution of 1.0 g. of potassium dichromate in 50 ml. of water, then 60 ml. of triallyl phosphite. The resulting mixture is stirred at 25°-30°C while passing in oxygen for eight hours. The aqueous layer is removed, leaving a 96% yield of substantially pure triallyl phosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
96%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[Na+].[Na+].C(=O)(O)[O-].[Na+].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[P:23]([O:32][CH2:33][CH:34]=[CH2:35])([O:28][CH2:29][CH:30]=[CH2:31])[O:24][CH2:25][CH:26]=[CH2:27]>O=O.O>[P:23]([O:28][CH2:29][CH:30]=[CH2:31])([O:32][CH2:33][CH:34]=[CH2:35])([O:24][CH2:25][CH:26]=[CH2:27])=[O:2] |f:0.1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC=C)(OCC=C)OCC=C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 25°-30°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
of an aqueous solution containing 0.5 g
CUSTOM
Type
CUSTOM
Details
The aqueous layer is removed

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCC=C)(OCC=C)OCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.